molecular formula C24H20F2N4O3S B2520780 N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-20-2

N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Número de catálogo: B2520780
Número CAS: 1105207-20-2
Peso molecular: 482.51
Clave InChI: IEXIBJULFKCHFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This core is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position, a methyl group at the 3-position, a phenyl group at the 6-position, and a carboxamide moiety linked to a 2,4-difluorophenyl group at the 4-position. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances solubility and metabolic stability, while the difluorophenyl group may influence electronic properties and binding interactions in biological systems .

Propiedades

IUPAC Name

N-(2,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)28-20-8-7-16(25)11-19(20)26)12-21(15-5-3-2-4-6-15)27-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXIBJULFKCHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has been evaluated for its activity against G protein-gated inwardly rectifying potassium channels (GIRK), which are implicated in various physiological processes. In a study, it was found to exhibit nanomolar potency as a GIRK1/2 activator, with improved pharmacokinetic properties compared to previous compounds in the same class . The effective concentration (EC50) values for several analogs were reported, indicating that modifications to the chemical structure can significantly influence biological activity.

Analgesic and Antimicrobial Activity

In another investigation, derivatives of pyrazolo compounds were screened for analgesic and antimicrobial activities. Specific analogs demonstrated significant analgesic effects, alongside antibacterial and antifungal properties. For example, compounds IVc, IVe, and IVf showed notable analgesic activity in preclinical models . These findings suggest that the compound may have broader therapeutic applications beyond potassium channel modulation.

Modifications and Their Effects

The SAR studies indicate that substituents on the pyrazolo ring significantly affect the compound's biological activity. For instance:

CompoundSubstituentEC50 (μM)Activity
7a3,4-Difluoro>10Inactive
8aCyclohexyl0.518Mid-nanomolar
8jBranched Alkyl0.840Submicromolar
10a3,4-DifluorophenylActiveNot specified

These results highlight that certain groups enhance activity while others lead to inactivity or reduced potency. The cyclohexyl group was particularly effective in enhancing potency compared to benzyl counterparts .

Animal Models

In vivo studies have been conducted to evaluate the analgesic effects of this compound in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting that the compound may act through central mechanisms involving GIRK channels .

Clinical Implications

Given its profile as a potent GIRK activator with analgesic properties, this compound could be explored further for potential use in treating pain disorders or conditions related to dysregulated potassium channel function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on molecular features, substituent effects, and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes
Target: N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Not explicitly stated Inferred ~478.5 2,4-difluorophenyl (amide), 1,1-dioxidotetrahydrothiophen-3-yl (1-position) Balanced lipophilicity from dual fluorine atoms; sulfone enhances polarity.
Analog 1: N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Not stated ~478.5 (inferred) 3,4-difluorophenyl (amide) Fluorine at 3,4 positions may reduce steric hindrance compared to 2,4-difluorophenyl.
Analog 2: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C24H21FN4O3S 464.5 4-fluorophenyl (amide) Single fluorine substitution reduces electron-withdrawing effects; lower molecular weight.
Analog 3: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Not stated ~494.6 (inferred) 4-fluorophenyl (6-position), tetrahydrofuran-2-ylmethyl (amide) Fluorine at 6-position alters π-π stacking; tetrahydrofuran group may improve CNS penetration.
Analog 4: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C25H26N4O3S2 494.6 Thiophen-2-yl (6-position), 3-phenylpropyl (amide) Thiophene introduces sulfur-mediated interactions; phenylpropyl increases lipophilicity.

Key Findings:

In contrast, 3,4-difluorophenyl (Analog 1) may exhibit distinct steric interactions due to fluorine placement .

Core Modifications :

  • Replacing the 6-phenyl group with thiophen-2-yl (Analog 4) introduces a sulfur atom, which could facilitate hydrogen bonding or metal coordination in biological systems .

Amide-Linked Substituents :

  • The tetrahydrofuran-2-ylmethyl group (Analog 5) may improve blood-brain barrier penetration compared to aromatic amides, a critical factor in CNS-targeted therapies .

Sulfone Group Consistency :

  • All analogs retain the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting its importance in solubility and metabolic stability across this chemical series .

Limitations:

  • No direct pharmacological data (e.g., IC50, binding affinity) are provided in the evidence, limiting mechanistic comparisons.

Q & A

What are the common synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?

Basic
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions between substituted pyridine derivatives and hydrazine analogs. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours initiates cyclization, followed by purification via liquid chromatography . Key steps include Boc protection (using Boc₂O and DMAP in DMF) and palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with XPhos ligand) to introduce aryl/heteroaryl groups .

How can researchers optimize reaction yields when introducing the 1,1-dioxidotetrahydrothiophen-3-yl moiety?

Advanced
Yield optimization for sulfone-containing substituents requires careful control of oxidation conditions (e.g., using mCPBA or H₂O₂ in acetic acid) and inert atmospheres to prevent over-oxidation. Reaction monitoring via TLC or LC-MS is critical. For example, highlights the use of acetic anhydride under nitrogen to acetylate intermediates, achieving >85% purity after column chromatography . Statistical Design of Experiments (DoE) can systematically vary parameters like temperature, stoichiometry, and catalyst loading to identify optimal conditions .

What biological activities are associated with structurally related pyrazolo-pyridine derivatives?

Basic
Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, pyrazolo[3,4-b]pyridines with fluorophenyl groups show inhibitory activity against kinases involved in cancer pathways . In vitro assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., EGFR kinase assays) are standard methods to evaluate these activities .

What methodologies are recommended for resolving contradictions in reported biological activity data for similar compounds?

Advanced
Contradictions often arise from differences in assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Researchers should validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and replicate experiments under standardized protocols. emphasizes integrating computational docking (e.g., AutoDock Vina) to predict binding modes and guide experimental validation .

How is NMR spectroscopy utilized to confirm the regiochemistry of substituted pyrazolo-pyridines?

Basic
¹H-NMR chemical shifts for pyrazole protons (e.g., δ 7.01–7.42 ppm for pyrazole-H in ) and NOE experiments can distinguish between regioisomers. For example, coupling patterns between pyridine C-H and adjacent substituents (e.g., methyl groups at δ 2.1–2.5 ppm) provide structural confirmation .

What advanced spectral techniques are employed to characterize low-abundance synthetic byproducts?

Advanced
High-resolution LC-MS/MS and 2D-NMR (e.g., HSQC, HMBC) are critical for identifying trace byproducts. For instance, used LC-MS to confirm the loss of Boc groups during deprotection . Computational tools like ACD/Labs or MestReNova can simulate spectra to assign ambiguous peaks .

How does the sulfone group in the 1,1-dioxidotetrahydrothiophen-3-yl substituent influence solubility and bioavailability?

Basic/Advanced
The sulfone group enhances aqueous solubility via polar interactions but may reduce membrane permeability. Researchers can modify logP values using substituents like methoxy or pyridyl groups (see ). In vitro permeability assays (e.g., Caco-2 monolayer) and solubility measurements in biorelevant media (FaSSIF/FeSSIF) are recommended .

What computational approaches predict metabolic stability for this compound?

Advanced
Density Functional Theory (DFT) calculates oxidation potentials for sites prone to CYP450 metabolism. Tools like Schrödinger’s ADMET Predictor or MetaSite model phase I/II metabolism pathways. highlights using TD-DFT to correlate fluorescence properties with electron-withdrawing substituents, aiding in stability predictions .

How can researchers address discrepancies in reported synthetic yields for analogous compounds?

Advanced
Yield variations often stem from impurities in starting materials or unoptimized workup procedures. Replicating reactions with strict anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and characterizing intermediates via elemental analysis can resolve discrepancies. ’s DoE framework provides a systematic approach to isolate critical variables .

What strategies mitigate polymorphism issues during crystallization of fluorophenyl-containing analogs?

Advanced
Controlled crystallization using anti-solvent addition (e.g., water in DMSO) or seeding with pre-characterized crystals can enforce specific polymorphs. ’s crystal structure analysis of a related urea derivative (P21/c space group) demonstrates the role of fluorine substituents in packing efficiency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.